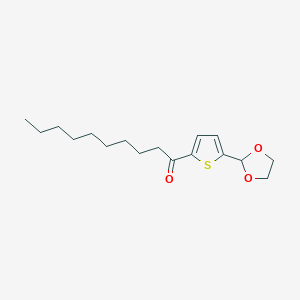
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone” is a complex organic molecule. The 1,3-dioxolane part of the molecule is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The thiophene part of the molecule is a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of 1,3-dioxolanes has been reported in the literature. A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . Another study reported that 2-methoxy-1,3-dioxolane reacts with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine .Molecular Structure Analysis
The molecular structure of 1,3-dioxolanes is well established. They are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .Chemical Reactions Analysis
1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . An efficient oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst gave esters .Aplicaciones Científicas De Investigación
Molecular Modeling and Antioxidant Evaluation
Novel derivatives of di-2-thienyl ketones, including structures related to 5-(1,3-dioxolan-2-yl)-2-thienyl nonyl ketone, have been synthesized and evaluated for their antioxidant activities. Quantum chemical calculations, including HOMO-LUMO energy analysis, were conducted to assess their reactivity. Notably, compounds with thiazole rings exhibited significant antioxidant activities, with IC50 values comparable to vitamin C. This highlights the potential of such derivatives in antioxidant applications (Althagafi, 2022).
Glycerol Valorization and Acetalization
Research on the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including those related to 5-(1,3-dioxolan-2-yl)-2-thienyl nonyl ketone, has demonstrated the potential for synthesizing novel platform chemicals. These chemicals, such as [1,3]dioxan-5-ols, serve as precursors for valuable derivatives, indicating the utility of such reactions in creating new compounds from renewable resources (Deutsch, Martin, & Lieske, 2007).
Photolabile Caging of Carbonyl Compounds
The development of photolabile caging methods for carbonyl compounds using 1,3-dioxolane structures offers innovative approaches for the controlled release of these compounds upon light irradiation. This technology could be instrumental in various scientific research applications, particularly in fields requiring precise control over the activation of certain chemical functionalities (Kostikov, Malashikhina, & Popik, 2009).
Synthetic Applications in Organic Chemistry
The synthesis and reactivity of 2-(1,3-dioxolan-2-yl)phenyl ketenes, which share a core structure with 5-(1,3-dioxolan-2-yl)-2-thienyl nonyl ketone, have been explored in organic chemistry. These compounds undergo [1,5]-H shift and ring-closure sequences to yield various cyclic structures, demonstrating their versatility in synthetic applications (Vidal, Marín‐Luna, & Alajarín, 2014).
Direcciones Futuras
The future directions for the research and application of 1,3-dioxolanes are promising. They are widely used in natural product syntheses and represent important intermediates and end-products in various industries . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This suggests that 1,3-dioxolanes could be used in the synthesis of a wide range of complex organic molecules in the future.
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]decan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3S/c1-2-3-4-5-6-7-8-9-14(18)15-10-11-16(21-15)17-19-12-13-20-17/h10-11,17H,2-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNWSGCGOBYIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641879 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone | |
CAS RN |
898771-96-5 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

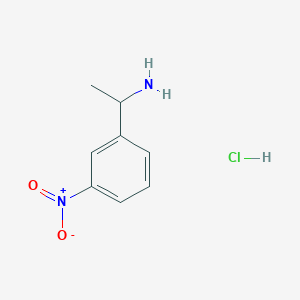
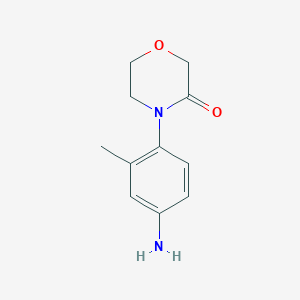
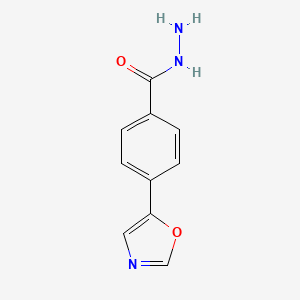
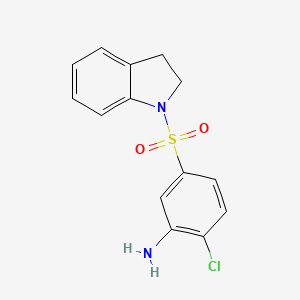
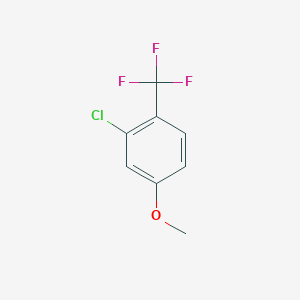
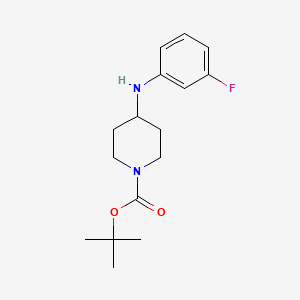
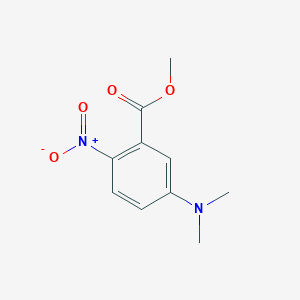
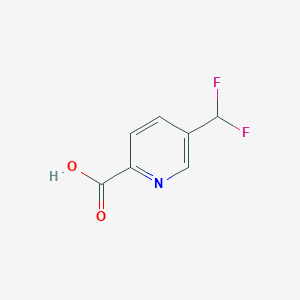
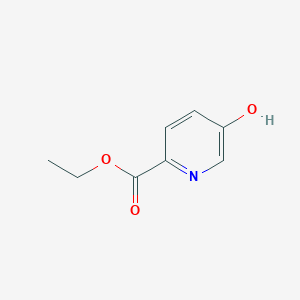
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)
![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)